trans,trans-Dibenzylideneacetone

Description

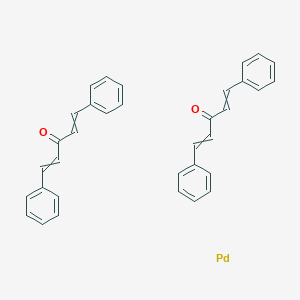

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060224, DTXSID401274418 | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | trans,trans-Dibenzalacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35225-79-7, 538-58-9 | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzalacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthesis of trans,trans-dibenzylideneacetone (dba), a valuable ligand in organometallic chemistry and a component in sunscreen formulations. The core of this synthesis lies in the Claisen-Schmidt condensation, a base-catalyzed crossed aldol (B89426) condensation. This guide elucidates the reaction mechanism, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction

trans,trans-Dibenzylideneacetone, a pale-yellow crystalline solid, is synthesized through the condensation of acetone (B3395972) with two equivalents of benzaldehyde (B42025). The reaction is a classic example of a crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[1] This reaction is of significant interest in organic synthesis as it facilitates the formation of carbon-carbon bonds, leading to the creation of a conjugated π-system.[2][3] The success of this particular crossed aldol reaction is attributed to two key factors: benzaldehyde's lack of α-hydrogens, which prevents self-condensation, and the higher electrophilicity of the aldehyde carbonyl group compared to the ketone.[4][5]

The Claisen-Schmidt Condensation Mechanism

The synthesis of trans,trans-dibenzylideneacetone proceeds in a stepwise manner, catalyzed by a base, typically sodium hydroxide (B78521) or potassium hydroxide.[6][7] The overall reaction involves the reaction of one molecule of acetone with two molecules of benzaldehyde.

The mechanism can be broken down into the following key steps:

-

Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone. This is a reversible step that results in the formation of a nucleophilic enolate ion.[8][9]

-

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.[2][4]

-

Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxyketone.[6]

-

Dehydration: Under the basic conditions, the β-hydroxyketone readily undergoes dehydration (loss of a water molecule) to form the α,β-unsaturated ketone, benzalacetone. This dehydration is driven by the formation of a stable conjugated system.[3][4]

-

Second Condensation: The benzalacetone still possesses acidic α-hydrogens on the methyl group. The process of enolate formation, nucleophilic attack on a second molecule of benzaldehyde, protonation, and dehydration is repeated to yield the final product, trans,trans-dibenzylideneacetone.[4][6]

The precipitation of the highly insoluble dibenzylideneacetone (B150790) product from the reaction mixture helps to drive the equilibrium towards the product side.[6][8]

Caption: The reaction mechanism for the synthesis of trans,trans-dibenzylideneacetone.

Experimental Protocols

The synthesis of trans,trans-dibenzylideneacetone is a common undergraduate organic chemistry experiment due to its reliability and the crystalline nature of the product.[2] Below is a detailed methodology compiled from various cited experimental procedures.[7][9]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Water

-

Ethyl Acetate (B1210297) (for recrystallization)

Procedure:

-

Preparation of the Aldehyde-Ketone Mixture: In a flask, mix benzaldehyde (2 equivalents) and acetone (1 equivalent).[7] A slight excess of benzaldehyde is often used to ensure the reaction goes to completion.[4][5]

-

Preparation of the Basic Solution: In a separate beaker, dissolve sodium hydroxide or potassium hydroxide in water, then add ethanol.[7] The solution should be cooled to around 20-25°C.[7]

-

Reaction: While stirring vigorously, slowly add the benzaldehyde-acetone mixture to the basic solution.[7] The reaction is exothermic, and the temperature should be maintained. A pale yellow precipitate of dibenzylideneacetone will begin to form. The mixture is typically stirred for an additional 15-30 minutes.[10]

-

Isolation of the Crude Product: The precipitate is collected by suction filtration and washed thoroughly with distilled water to remove any remaining base and other water-soluble impurities.[7][10]

-

Purification: The crude product can be purified by recrystallization from hot ethyl acetate or ethanol to yield pale-yellow crystals.[7][9]

-

Characterization: The purity of the final product is confirmed by determining its melting point and through spectroscopic analysis (e.g., IR, NMR).[6][11]

Caption: A generalized experimental workflow for the synthesis of trans,trans-dibenzylideneacetone.

Quantitative Data

The following table summarizes key quantitative data from various sources for the synthesis of trans,trans-dibenzylideneacetone.

| Parameter | Value | Reference(s) |

| Stoichiometry | ||

| Benzaldehyde to Acetone Ratio | 2:1 (molar) | [4][7] |

| Reaction Conditions | ||

| Catalyst | Sodium Hydroxide or Potassium Hydroxide | [6][7] |

| Solvent | Ethanol/Water mixture | [6][7] |

| Temperature | 20-25°C | [7] |

| Reaction Time | 15-30 minutes (stirring after mixing) | [10] |

| Product Characteristics | ||

| Appearance | Pale-yellow crystalline solid | |

| Melting Point (crude) | 104-107°C | [7] |

| Melting Point (recrystallized) | 110-111°C | [7][11] |

| Yield | ||

| Theoretical Yield | 90-94% (crude) | [7] |

| Recrystallization Recovery | ~80% | [7] |

Conclusion

The synthesis of trans,trans-dibenzylideneacetone via the Claisen-Schmidt condensation is a robust and well-understood reaction. Its success hinges on the strategic use of a non-enolizable aromatic aldehyde and an enolizable ketone in the presence of a base. The high yield and straightforward experimental protocol make it an excellent example of carbon-carbon bond formation in an academic setting and a practical route for industrial applications. The detailed mechanism and experimental data provided in this guide offer valuable insights for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. vernier.com [vernier.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. praxilabs.com [praxilabs.com]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a crystalline organic compound with the chemical formula C₁₇H₁₄O.[1][2][3][4] It is a well-known example of a cross-conjugated dienone and serves as a versatile precursor in organic synthesis. Notably, it is a common ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions where it is a component of the catalyst tris(dibenzylideneacetone)dipalladium(0). Its extended π-system also imparts interesting photophysical properties, making it a subject of study in materials science. This guide provides a comprehensive overview of the physical and chemical properties of trans,trans-dibenzylideneacetone, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

trans,trans-Dibenzylideneacetone is a pale-yellow crystalline solid that is insoluble in water but soluble in various organic solvents.[5]

Table 1: General Properties of trans,trans-Dibenzylideneacetone

| Property | Value | References |

| Molecular Formula | C₁₇H₁₄O | [1][2][3][4] |

| Molecular Weight | 234.29 g/mol | [1][5] |

| Appearance | Yellow crystalline powder | [6][7] |

| Melting Point | 104-111 °C | [6][8] |

Table 2: Solubility of trans,trans-Dibenzylideneacetone

| Solvent | Solubility | References |

| Water | Insoluble | [6] |

| Acetone (B3395972) | Soluble | [6] |

| Chloroform (B151607) | Soluble | [6] |

| Ethanol (B145695) | Slightly soluble | [6] |

| Diethyl Ether | Slightly soluble | |

| Hot Methanol | Soluble | [7] |

Spectroscopic Data

The spectroscopic data for trans,trans-dibenzylideneacetone are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data of trans,trans-Dibenzylideneacetone (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.09 | d | 2H, C₂-H, C₄-H |

| 7.35-7.48 | m | 6H, meta-/para-Ar-H |

| 7.57-7.68 | m | 4H, ortho-Ar-H |

| 7.75 | d | 2H, C₁-H, C₅-H |

(Reference:[9])

Table 4: ¹³C NMR Spectral Data of trans,trans-Dibenzylideneacetone (75.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 125.44 | C₄, C₄' aromatic | | 128.42 | C₂, C₂', C₆, C₆' aromatic | | 129.00 | C₃, C₃', C₅, C₅' aromatic | | 130.53 | C₂, C₄ | | 134.82 | C₁, C₁' aromatic |

(Reference:[10])

Table 5: Key IR Absorption Bands of trans,trans-Dibenzylideneacetone

| Wavenumber (cm⁻¹) | Functional Group |

| ~1655 | C=O (carbonyl) stretching |

| ~1600-1500 | C=C (aromatic and vinylic) stretching |

Table 6: UV-Visible Absorption Data of Dibenzylideneacetone Isomers

| Isomer | λmax (nm) |

| trans,trans | 330 |

| cis,trans | 295 |

| cis,cis | 287 |

(Reference:[13])

Experimental Protocols

Synthesis of trans,trans-Dibenzylideneacetone via Aldol (B89426) Condensation

This protocol describes the synthesis of trans,trans-dibenzylideneacetone from benzaldehyde (B42025) and acetone using a sodium hydroxide (B78521) catalyst, a classic example of a Claisen-Schmidt condensation.[14]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

Distilled water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide in 50 mL of distilled water.

-

To this solution, add 40 mL of 95% ethanol and allow the mixture to cool to room temperature.

-

In a separate container, prepare a mixture of 5.3 g (0.05 mol) of benzaldehyde and 1.45 g (0.025 mol) of acetone.

-

While stirring the NaOH/ethanol solution, slowly add half of the benzaldehyde/acetone mixture. A yellow precipitate should begin to form.

-

Continue stirring for 15 minutes, then add the remaining half of the benzaldehyde/acetone mixture.

-

Stir the reaction mixture vigorously for another 30 minutes at room temperature.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals thoroughly with cold distilled water to remove any residual NaOH.

-

Allow the product to air dry on the filter paper. The expected yield is approximately 90-94%.[15]

-

The crude product can be recrystallized from hot ethyl acetate (B1210297) for further purification.[15]

Characterization Protocols

Melting Point Determination: A small amount of the dried, purified trans,trans-dibenzylideneacetone is packed into a capillary tube. The melting point is determined using a standard melting point apparatus, recording the temperature range from the first appearance of liquid to the complete melting of the solid.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone), place a drop of the solution on a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

-

Obtain the IR spectrum using an FTIR spectrometer.

UV-Visible Spectroscopy:

-

Prepare a dilute solution of trans,trans-dibenzylideneacetone in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a range that includes the expected λmax (approximately 200-400 nm).

Mandatory Visualizations

Caption: Mechanism of the base-catalyzed aldol condensation for the synthesis of dibenzylideneacetone.

References

- 1. cerritos.edu [cerritos.edu]

- 2. trans,trans-Dibenzylideneacetone [webbook.nist.gov]

- 3. trans,trans-Dibenzylideneacetone, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. trans,trans-Dibenzylideneacetone [webbook.nist.gov]

- 5. trans,trans-Dibenzylideneacetone synthesis - chemicalbook [chemicalbook.com]

- 6. google.com [google.com]

- 7. trans,trans-Dibenzylideneacetone | 35225-79-7 [chemicalbook.com]

- 8. trans,trans-Dibenzylideneacetone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. One Part of Chemistry: Synthesis of Dibenzalacetone by Aldol Condensation [1chemistry.blogspot.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Isomers and Stereochemistry of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzylideneacetone (B150790) (DBA), a well-known organic compound synthesized via the Claisen-Schmidt condensation, presents a compelling case study in stereochemistry due to the presence of two carbon-carbon double bonds, giving rise to three geometric isomers: trans,trans, cis,trans, and cis,cis. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and photochemical isomerization of DBA isomers. Detailed experimental protocols for the synthesis of the thermodynamically stable trans,trans-isomer are provided, alongside a thorough compilation of spectroscopic and physical data for all three isomers to facilitate their identification and characterization. Furthermore, this guide illustrates key concepts through logical and experimental workflow diagrams rendered in Graphviz, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Stereochemistry of Dibenzylideneacetone

The structure of dibenzylideneacetone, 1,5-diphenylpenta-1,4-dien-3-one, features two α,β-unsaturated ketones. The geometric isomerism arises from the different spatial arrangements of the substituents around the two carbon-carbon double bonds. This results in three distinct stereoisomers:

-

trans,trans-Dibenzylideneacetone ((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one): This is the most stable isomer, characterized by a planar, highly conjugated system. Its stability is attributed to minimized steric hindrance.

-

cis,trans-Dibenzylideneacetone ((1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one): This isomer possesses one cis and one trans double bond, leading to a less planar structure and increased steric strain compared to the trans,trans isomer.

-

cis,cis-Dibenzylideneacetone ((1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one): With two cis double bonds, this isomer experiences the most significant steric hindrance, resulting in a non-planar conformation and the lowest stability of the three.

The relationship between these isomers is depicted in the diagram below.

Caption: Geometric isomers of dibenzylideneacetone.

Synthesis of Dibenzylideneacetone Isomers

The primary method for synthesizing dibenzylideneacetone is the Claisen-Schmidt condensation, a base-catalyzed reaction between two moles of benzaldehyde (B42025) and one mole of acetone. This reaction typically yields the most stable trans,trans isomer as the major product due to thermodynamic control. While the cis,trans and cis,cis isomers are also formed, they are present in smaller quantities. Specific, high-yield synthetic protocols for the cis isomers are not well-documented in the literature, and they are often obtained through photochemical isomerization of the trans,trans isomer.

Experimental Protocol for the Synthesis of trans,trans-Dibenzylideneacetone

This protocol is adapted from established literature procedures and reliably yields the trans,trans isomer.[1][2]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Distilled water

-

Ice

Procedure:

-

In a 250 mL flask, prepare a solution of sodium hydroxide by dissolving 2.5 g of NaOH in 25 mL of distilled water and 20 mL of 95% ethanol. Cool the solution in an ice bath.

-

In a separate beaker, mix 2.6 g (2.5 mL) of benzaldehyde with 0.75 g (0.95 mL) of acetone.

-

Slowly add the benzaldehyde-acetone mixture to the cold NaOH solution with continuous stirring.

-

Maintain the reaction temperature below 30°C by keeping the flask in the ice bath.

-

Stir the mixture vigorously for 30 minutes. A yellow precipitate of trans,trans-dibenzylideneacetone will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with cold distilled water to remove any residual NaOH.

-

Recrystallize the crude product from hot ethanol to obtain pure, pale-yellow crystals of trans,trans-dibenzylideneacetone.

-

Dry the purified crystals and determine the melting point and yield.

Caption: Claisen-Schmidt condensation for DBA synthesis.

Physicochemical and Spectroscopic Data of DBA Isomers

The distinct geometric structures of the DBA isomers lead to different physical and spectroscopic properties, which are crucial for their identification and characterization.

Physical Properties

| Isomer | Physical State | Melting Point (°C) | Boiling Point (°C) |

| trans,trans | Crystalline Solid | 110-112 | - |

| cis,trans | Light Yellow Needles | 60 | - |

| cis,cis | Yellow Oily Liquid | - | 130 (at 2.7 Pa) |

Spectroscopic Data

The extended conjugation in the trans,trans isomer results in a bathochromic (red) shift in its UV-Vis absorption spectrum compared to the less planar cis isomers.

| Isomer | UV-Vis (λmax, nm) | Molar Absorptivity (ε) | Key IR Absorptions (cm⁻¹) (C=O) |

| trans,trans | 330 | 34,300 | ~1650 |

| cis,trans | 295 | 20,000 | Not specified |

| cis,cis | 287 | 11,000 | Not specified |

¹H NMR Spectroscopy: The proton NMR spectra of the isomers are complex due to the coupling of the vinyl and phenyl protons. For the trans,trans isomer in CDCl₃, the vinyl protons typically appear as doublets and doublets of doublets in the range of 6.9-7.8 ppm. The phenyl protons appear as multiplets in the range of 7.3-7.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum of trans,trans-DBA in CDCl₃ shows the carbonyl carbon at approximately 188 ppm. The vinyl carbons appear in the range of 125-143 ppm, and the aromatic carbons are observed between 128-135 ppm.

Photochemical Isomerization of Dibenzylideneacetone

The interconversion between the DBA isomers can be induced by photochemical means. Typically, irradiation of a solution of the trans,trans isomer with UV light leads to the formation of the cis,trans and cis,cis isomers. This process is a reversible photoisomerization, where the absorption of a photon by the π-system of the double bond leads to a temporary weakening of the bond, allowing for rotation and subsequent relaxation to a different isomeric form.

A photostationary state is eventually reached, which is a mixture of the isomers whose composition depends on the wavelength of the incident light and the molar absorptivities of the isomers at that wavelength.

Caption: A logical workflow for photochemical isomerization.

Applications in Research and Development

The unique properties of dibenzylideneacetone and its isomers make them valuable in several fields:

-

Organometallic Chemistry: DBA, particularly the trans,trans isomer, is widely used as a labile ligand in palladium chemistry. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and versatile catalyst in a variety of cross-coupling reactions.[4]

-

Sunscreens: The ability of DBA to absorb UV light makes it a useful component in sunscreen formulations.[3]

-

Drug Development: The chalcone (B49325) scaffold, of which DBA is a derivative, is of significant interest in medicinal chemistry due to its wide range of biological activities.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry, synthesis, and photochemical properties of dibenzylideneacetone isomers. The synthesis of the stable trans,trans isomer is well-established, and its spectroscopic and physical properties are thoroughly documented. While the cis isomers are known, specific protocols for their synthesis are scarce, and they are typically accessed via photochemical isomerization of the trans,trans isomer. The lack of reported quantum yields for this photoisomerization presents an opportunity for further research in the photochemistry of this classic compound. The data and protocols compiled herein serve as a valuable resource for chemists working with dibenzylideneacetone and its derivatives.

References

A Technical Guide to the Claisen-Schmidt Condensation for Dibenzylideneacetone Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is fundamental in synthesizing α,β-unsaturated ketones, known as chalcones, which are precursors to various flavonoids and isoflavonoids with significant pharmacological interest.

This guide focuses on a classic example of the Claisen-Schmidt reaction: the synthesis of dibenzylideneacetone (B150790), (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, often abbreviated as DBA.[1] DBA is a valuable compound used as a ligand in organometallic chemistry and as an active ingredient in sunscreens due to its ability to absorb UV light.[3][4] The synthesis involves the base-catalyzed condensation of two equivalents of benzaldehyde (B42025) with one equivalent of acetone (B3395972).[5] The reaction's success is largely due to two factors: the higher reactivity of aldehydes compared to ketones and the precipitation of the final product from the reaction mixture, which drives the equilibrium forward.[6][7]

Reaction Mechanism

The synthesis of dibenzylideneacetone is a two-fold Claisen-Schmidt condensation. The mechanism proceeds through the following key steps, catalyzed by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][6]

-

Enolate Formation : A hydroxide ion deprotonates an α-hydrogen from acetone, a ketone with enolizable protons, to form a nucleophilic enolate ion.[1][4]

-

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot self-condense.[5][7] This addition forms a β-hydroxy ketone intermediate (an aldol).[1][3]

-

Dehydration : The intermediate readily undergoes base-catalyzed dehydration (loss of a water molecule) to yield benzylideneacetone (B49655), an α,β-unsaturated ketone. This step is driven by the formation of a stable conjugated system.[4][7]

-

Second Condensation : The resulting benzylideneacetone still possesses acidic α-hydrogens. The process repeats on the other side of the acetone moiety: another enolate is formed, which attacks a second molecule of benzaldehyde.[7]

-

Final Product Formation : A subsequent dehydration yields the final, highly conjugated product, dibenzylideneacetone.[7]

References

Spectroscopic Profile of trans,trans-Dibenzylideneacetone: A Technical Guide

Introduction

trans,trans-Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a key organic compound utilized extensively as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its conjugated system, consisting of a central ketone flanked by two α,β-unsaturated double bonds and terminal phenyl groups, gives rise to a distinct spectroscopic signature. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of trans,trans-DBA, intended for researchers and professionals in chemical and pharmaceutical sciences.

Data Presentation

The spectroscopic data for trans,trans-dibenzylideneacetone is summarized in the following tables, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of trans,trans-DBA is characterized by signals in the olefinic and aromatic regions. The coupling constants for the vinyl protons are indicative of the trans geometry of the double bonds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Protons on C1 and C5 |

| ~7.57-7.68 | m | 4H | ortho-Aromatic Protons |

| ~7.35-7.48 | m | 6H | meta/para-Aromatic Protons |

| ~7.09 | d | 2H | Protons on C2 and C4 |

Solvent: CDCl₃. Spectrometer frequency: 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum confirms the symmetrical nature of the trans,trans isomer.

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C3 (C=O) |

| ~143 | C1, C5 |

| ~134.82 | C1', C1'' (ipso-Aromatic) |

| ~130.53 | C2, C4 |

| ~129.00 | C3', C5', C3'', C5'' (meta-Aromatic) |

| ~128.42 | C2', C6', C2'', C6'' (ortho-Aromatic) |

| ~125.44 | C4', C4'' (para-Aromatic) |

Solvent: CDCl₃. Spectrometer frequency: 75.5 MHz.[2]

Table 3: IR Spectroscopic Data

The infrared spectrum is dominated by a strong absorption band for the conjugated ketone and bands associated with the carbon-carbon double bonds. The conformation of DBA can influence the carbonyl absorption, with multiple bands sometimes observed due to the presence of s-cis and s-trans conformers.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650-1676 | Strong | C=O Stretch (conjugated ketone) |

| ~1600-1500 | Medium-Strong | C=C Stretch (aromatic and olefinic) |

| ~980 | Strong | C-H bend (trans-alkene) |

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of trans,trans-DBA is characterized by an intense absorption band in the UVA region, arising from the extended π-conjugation of the molecule.

| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~330-350 | ~34,300 L mol⁻¹ cm⁻¹ | π → π* | Ethanol (B145695)/Various |

Note: The exact λmax can be influenced by the solvent.[4][5] The cis,trans and cis,cis isomers exhibit absorption maxima at shorter wavelengths (~295 nm and ~287 nm, respectively).[5][6]

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques following the synthesis and purification of trans,trans-dibenzylideneacetone.

Synthesis: Aldol Condensation

trans,trans-Dibenzylideneacetone is commonly synthesized via a Claisen-Schmidt (crossed aldol) condensation reaction between acetone (B3395972) and two equivalents of benzaldehyde (B42025) in the presence of a base, typically sodium hydroxide (B78521) in an ethanol/water solvent mixture.[7][8]

-

Reaction Setup: A solution of sodium hydroxide in water and ethanol is prepared and cooled.[7]

-

Addition of Reactants: A mixture of benzaldehyde and acetone is added to the basic solution under vigorous stirring, maintaining a temperature of 20–25 °C.[7]

-

Reaction and Precipitation: The reaction is stirred for approximately 30 minutes. The product, trans,trans-DBA, is sparingly soluble in the reaction medium and precipitates as a yellow solid.[5][8]

-

Purification: The crude product is isolated by filtration and purified by recrystallization, typically from ethanol, to yield yellow crystals.[7][9]

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of the purified DBA is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).[1]

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 400 MHz).[1][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

-

IR Spectroscopy:

-

A small amount of the solid DBA is mixed with dry potassium bromide (KBr).[7]

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using an FTIR spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

UV-Vis Spectroscopy:

-

A dilute solution of DBA is prepared in a UV-transparent solvent, such as ethanol.

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200–600 nm.

-

The wavelength of maximum absorbance (λmax) is identified.[4]

-

Visualization

The logical flow from synthesis to structural confirmation via multiple spectroscopic techniques is a cornerstone of chemical analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of trans,trans-DBA.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. aaup.edu [aaup.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure and Crystallography of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,trans-Dibenzylideneacetone (DBA), a key ligand in organometallic chemistry and a versatile synthetic intermediate, possesses a well-defined solid-state structure that dictates its physical and chemical properties. This guide provides an in-depth analysis of the crystal structure of the trans,trans isomer of dibenzylideneacetone, presenting key crystallographic data, detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and a visualization of the experimental workflow. The precise understanding of its three-dimensional arrangement is crucial for applications in catalysis, materials science, and drug design, where intermolecular interactions and molecular conformation play a pivotal role.

Introduction

Dibenzylideneacetone (DBA) is an organic compound that exists as three stereoisomers: cis,cis, cis,trans, and trans,trans. The trans,trans isomer is the most stable and is typically isolated as a pale-yellow crystalline solid.[1] Its utility as a ligand in palladium-catalyzed cross-coupling reactions has made it indispensable in synthetic organic chemistry. The steric and electronic properties of the DBA ligand, which are a direct consequence of its molecular structure, influence the reactivity and stability of the resulting palladium complexes. A thorough understanding of its crystal structure provides fundamental insights into its solid-state behavior and its interactions in various chemical environments.

Crystallographic Data

The crystal structure of trans,trans-dibenzylideneacetone has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the centrosymmetric space group C 2/c. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄O |

| Formula Weight | 234.29 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| Unit Cell Dimensions | |

| a | 11.75(2) Å |

| b | 5.96(1) Å |

| c | 18.82(4) Å |

| α | 90° |

| β | 106.9(3)° |

| γ | 90° |

| Volume | 1260(4) ų |

| Z | 4 |

| Calculated Density | 1.234 Mg/m³ |

| Absorption Coefficient | 0.076 mm⁻¹ |

| F(000) | 496 |

| Data Collection | |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| θ range for data collection | 2.30 to 25.00° |

| Index ranges | -13 ≤ h ≤ 13, 0 ≤ k ≤ 7, 0 ≤ l ≤ 22 |

| Reflections collected | 1189 |

| Independent reflections | 1107 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1107 / 0 / 106 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I > 2σ(I)] | R1 = 0.058, wR2 = 0.16 |

| R indices (all data) | R1 = 0.10, wR2 = 0.19 |

| Largest diff. peak and hole | 0.21 and -0.20 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| C(1)-C(2) | 1.47(1) | C(2)-C(1)-C(2A) | 117(1) |

| C(1)-O(1) | 1.25(1) | O(1)-C(1)-C(2) | 121.5(8) |

| C(2)-C(3) | 1.32(1) | C(1)-C(2)-C(3) | 122.1(8) |

| C(3)-C(4) | 1.46(1) | C(2)-C(3)-C(4) | 127.1(8) |

| C(4)-C(5) | 1.40(1) | C(3)-C(4)-C(5) | 121.1(8) |

| C(4)-C(9) | 1.39(1) | C(3)-C(4)-C(9) | 119.5(8) |

| C(5)-C(6) | 1.38(1) | C(5)-C(4)-C(9) | 119.4(8) |

| C(6)-C(7) | 1.37(1) | C(4)-C(5)-C(6) | 120.5(9) |

| C(7)-C(8) | 1.38(2) | C(5)-C(6)-C(7) | 120(1) |

| C(8)-C(9) | 1.38(1) | C(6)-C(7)-C(8) | 120(1) |

| C(7)-C(8)-C(9) | 120(1) | ||

| C(4)-C(9)-C(8) | 120.0(9) |

Symmetry transformation used to generate equivalent atoms: (A) -x, y, -z+1/2

Experimental Protocols

Synthesis and Crystallization

trans,trans-Dibenzylideneacetone is synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base catalyst.

Materials:

-

Benzaldehyde

-

Acetone

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving NaOH in a mixture of water and ethanol at room temperature.

-

Benzaldehyde and acetone are then added to the basic solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by the formation of a yellow precipitate of trans,trans-dibenzylideneacetone.

-

After the reaction is complete, the precipitate is collected by vacuum filtration and washed with cold water to remove any remaining NaOH.

-

The crude product is then recrystallized from a suitable solvent, such as hot ethanol or ethyl acetate, to yield pale-yellow crystals suitable for single-crystal X-ray diffraction. Slow evaporation of the solvent from a dilute solution is recommended for the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Four-circle diffractometer

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å)

-

CCD area detector

Procedure:

-

A suitable single crystal of trans,trans-dibenzylideneacetone was selected and mounted on a glass fiber.

-

The crystal was placed on the goniometer head of the diffractometer and cooled to the data collection temperature of 293(2) K.

-

The unit cell parameters were determined from a set of reflections and refined using the least-squares method.

-

Intensity data were collected over a full sphere of reciprocal space using the ω-scan method.

-

The collected data were processed, including corrections for Lorentz and polarization effects. An absorption correction was also applied.

-

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of trans,trans-dibenzylideneacetone to the final determination of its crystal structure.

Caption: Experimental workflow for the synthesis and crystallographic analysis of trans,trans-dibenzylideneacetone.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and crystallography of trans,trans-dibenzylideneacetone. The detailed crystallographic data presented in the tables, along with the explicit experimental protocols, offer valuable information for researchers in the fields of chemistry, materials science, and drug development. The molecular geometry and intermolecular packing in the solid state are critical for understanding its role as a ligand and its potential for the design of new materials and pharmaceutical compounds. The provided workflow visualization further clarifies the process of obtaining and analyzing this fundamental structural information.

References

Solubility of "trans,trans-Dibenzylideneacetone" in common organic solvents

An In-depth Technical Guide to the Solubility of trans,trans-Dibenzylideneacetone in Common Organic Solvents

Introduction

trans,trans-Dibenzylideneacetone (DBA), a pale-yellow crystalline solid, is an organic compound widely utilized in scientific research, particularly as a ligand in organometallic chemistry for the preparation of palladium catalysts.[1][2][3] These catalysts are pivotal in a variety of chemical reactions, including catalytic hydrogenation, coupling reactions, and polymer synthesis.[2] An understanding of DBA's solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility of trans,trans-dibenzylideneacetone, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of trans,trans-dibenzylideneacetone has been qualitatively and semi-quantitatively reported in various solvents. The following table summarizes the available data. It is important to note that "soluble" is a qualitative term and the semi-quantitative data may be from a single source and should be confirmed experimentally for precise applications. The data is generally reported at standard conditions (approximately 25°C or room temperature) unless otherwise specified.

| Solvent | Chemical Class | Solubility |

| Acetone (B3395972) | Ketone | Soluble[1][2][3][4][5][6][7][8] |

| Chloroform | Halogenated | Soluble[1][2][3][4][5][6][7][8] |

| Ethanol | Alcohol | Soluble[1][2][3][4], Slightly Soluble[4] |

| Hot Methanol | Alcohol | Soluble[5][6][7] |

| Diethyl Ether | Ether | Slightly Soluble |

| Water | Protic | Insoluble[1][2][3][4][6][8] |

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound like trans,trans-dibenzylideneacetone in an organic solvent is a fundamental experimental procedure. The following protocol describes a common and reliable method.

Objective: To determine the saturation solubility of trans,trans-dibenzylideneacetone in a given organic solvent at a specific temperature.

Materials:

-

trans,trans-Dibenzylideneacetone (solid)

-

Selected organic solvent of appropriate purity

-

Scintillation vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath or incubator

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid trans,trans-dibenzylideneacetone to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible amount of undissolved solid at the end of this period.

-

-

Sample Collection and Preparation:

-

Allow the vial to rest at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of trans,trans-dibenzylideneacetone.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations of trans,trans-dibenzylideneacetone in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid.

Factors Influencing Solubility

The solubility of trans,trans-dibenzylideneacetone in various organic solvents is governed by the principle of "like dissolves like".[9][10] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polarity: trans,trans-Dibenzylideneacetone has a carbonyl group, which introduces polarity, but also has two large nonpolar phenyl groups. This dual nature explains its solubility in moderately polar solvents like acetone and chloroform. The presence of the large nonpolar regions limits its solubility in highly polar solvents like water.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[11] Therefore, it is expected that the solubility of trans,trans-dibenzylideneacetone will be higher in hot solvents, as is noted for methanol.[5][6][7]

-

Solvent-Solute Interactions: The ability of a solvent to form intermolecular interactions, such as dipole-dipole interactions or London dispersion forces, with trans,trans-dibenzylideneacetone will influence its solubility. Solvents that can effectively solvate the molecule will lead to higher solubility.

Conclusion

trans,trans-Dibenzylideneacetone exhibits good solubility in common moderately polar organic solvents such as acetone and chloroform, and slight to moderate solubility in alcohols. It is largely insoluble in water. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is essential for the effective use of this compound in research and development. The solubility behavior aligns with fundamental chemical principles, primarily the polarity of the solute and solvent.

References

- 1. Dibenzylideneacetone | 538-58-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Cas 538-58-9,DIBENZYLIDENEACETONE | lookchem [lookchem.com]

- 4. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 5. trans,trans-Dibenzylideneacetone | 35225-79-7 [chemicalbook.com]

- 6. trans,trans-Dibenzylideneacetone, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. trans,trans-Dibenzylideneacetone CAS#: 35225-79-7 [m.chemicalbook.com]

- 8. Dibenzylideneacetone (DBA) - 538-58-9 - RUO [benchchem.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Molecular Geometry and Conformation of trans,trans-Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of trans,trans-dibenzylideneacetone (DBA), a widely utilized organic compound in synthesis and materials science. This document delves into the structural intricacies of DBA, presenting crystallographic data, spectroscopic analysis, and computational insights. Detailed experimental and computational protocols are provided to facilitate the replication and further investigation of its properties.

Molecular Structure and Isomerism

trans,trans-Dibenzylideneacetone, systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is one of three geometric isomers, the others being the cis,cis- and cis,trans-isomers. The trans,trans-isomer is the most thermodynamically stable due to minimized steric hindrance between the phenyl groups and the central carbonyl unit.[1]

Beyond geometric isomerism, the conformational flexibility of trans,trans-DBA arises from rotation around the single bonds flanking the carbonyl group. This leads to three primary conformers: s-cis,s-cis, s-cis,s-trans, and s-trans,s-trans. Spectroscopic and computational studies have shown that the major conformation in solution is the s-cis,s-cis form, with a minor contribution from the s-cis,s-trans conformer.[2] The s-trans,s-trans conformer is generally considered to be absent due to steric hindrance.[2]

Quantitative Molecular Geometry

The precise molecular geometry of trans,trans-dibenzylideneacetone in the solid state has been determined by single-crystal X-ray diffraction. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These data are derived from the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Selected Bond Lengths for trans,trans-Dibenzylideneacetone

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.338 |

| C2 | C3 | 1.465 |

| C3 | O1 | 1.225 |

| C3 | C4 | 1.465 |

| C4 | C5 | 1.338 |

| C1 | C6 | 1.472 |

| C5 | C12 | 1.472 |

Table 2: Selected Bond Angles for trans,trans-Dibenzylideneacetone

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C3 | C4 | 117.8 |

| O1 | C3 | C2 | 121.1 |

| O1 | C3 | C4 | 121.1 |

| C1 | C2 | C3 | 122.9 |

| C3 | C4 | C5 | 122.9 |

| C2 | C1 | C6 | 127.2 |

| C4 | C5 | C12 | 127.2 |

Table 3: Selected Dihedral Angles for trans,trans-Dibenzylideneacetone

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C1 | C2 | C3 | C4 | 179.9 |

| C2 | C3 | C4 | C5 | 0.1 |

| O1 | C3 | C2 | C1 | 0.0 |

| C6 | C1 | C2 | C3 | -179.5 |

| C12 | C5 | C4 | C3 | 179.5 |

Note: The data presented is based on a representative crystal structure and may vary slightly between different crystallographic studies.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the molecular structure of trans,trans-dibenzylideneacetone using single-crystal X-ray diffraction.

1. Crystal Growth:

-

Dissolve trans,trans-dibenzylideneacetone in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Allow the solvent to evaporate slowly at room temperature. High-quality, single crystals suitable for diffraction will form over several days.

2. Crystal Mounting:

-

Select a well-formed, defect-free crystal with dimensions typically between 0.1 and 0.3 mm.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

3. Data Collection:

-

Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data using a combination of ω and φ scans.

4. Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences.

-

Solve the crystal structure using direct methods or Patterson methods.

5. Structure Refinement:

-

Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

-

Locate and refine the positions of hydrogen atoms.

-

The quality of the final structure is assessed by examining the R-factor, goodness-of-fit, and the residual electron density map.

NMR-Based Conformational Analysis

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational equilibrium of trans,trans-dibenzylideneacetone in solution.

1. Sample Preparation:

-

Prepare a series of solutions of trans,trans-dibenzylideneacetone in various deuterated solvents of differing polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The concentration should be optimized for the specific NMR instrument, typically in the range of 5-10 mg/mL.

2. NMR Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

-

To study the dynamic exchange between conformers, variable temperature (VT) NMR experiments can be performed. Acquire spectra at a range of temperatures, for example, from 298 K down to the solvent's freezing point.

-

For a more detailed conformational analysis, acquire 2D NMR spectra, such as NOESY or ROESY, to identify through-space correlations between protons, which are indicative of their spatial proximity in different conformers.

3. Data Analysis:

-

Analyze the chemical shifts and coupling constants in the ¹H NMR spectra. Changes in these parameters with solvent polarity and temperature can provide insights into the conformational equilibrium.

-

In VT-NMR, the coalescence of signals at higher temperatures indicates rapid exchange between conformers. The rate of exchange can be quantified through lineshape analysis.

-

The relative populations of the conformers can be estimated from the integration of resolved signals at low temperatures or by analyzing the solvent-induced changes in chemical shifts.

-

NOESY/ROESY cross-peak intensities can be used to derive interproton distances, which can then be compared with the distances in theoretically calculated models of the different conformers to determine their relative contributions.

Computational Chemistry Protocol for Geometry Optimization

This protocol details the procedure for performing a geometry optimization of trans,trans-dibenzylideneacetone using Density Functional Theory (DFT).

1. Input Structure Preparation:

-

Build an initial 3D model of trans,trans-dibenzylideneacetone using a molecular modeling software. Ensure the correct stereochemistry (trans,trans) and a reasonable starting conformation (e.g., the s-cis,s-cis conformer).

2. Calculation Setup:

-

Choose a suitable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Select a DFT functional. A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

-

Choose a basis set. A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ provides a good balance between accuracy and computational cost.

-

Specify the calculation type as "Geometry Optimization".

-

It is also recommended to perform a subsequent frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

3. Execution and Analysis:

-

Submit the calculation for execution.

-

Upon completion, analyze the output file.

-

Verify that the optimization has converged successfully.

-

Examine the optimized Cartesian coordinates to obtain the final molecular geometry.

-

The output will also provide the final electronic energy of the molecule.

-

If a frequency calculation was performed, confirm the absence of imaginary frequencies.

Visualization of Isomeric and Conformational Relationships

The following diagram illustrates the relationship between the geometric isomers and the principal conformers of dibenzylideneacetone (B150790).

Caption: Relationship between geometric isomers and major/minor conformers of dibenzylideneacetone.

References

The Synthesis of Dibenzylideneacetone: A Historical and Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of dibenzylideneacetone (B150790).

Introduction

Dibenzylideneacetone (dba), a pale-yellow solid, is a significant organic compound with applications ranging from sunscreens to organometallic chemistry, where it serves as a crucial ligand.[1][2] Its synthesis is a cornerstone of organic chemistry education and a classic example of a crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. This technical guide delves into the historical discovery of dibenzylideneacetone, provides a detailed examination of its synthesis, and presents key experimental data and protocols for its preparation.

Historical Discovery

The first documented synthesis of dibenzylideneacetone is credited to the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède in 1881.[1][2][3] Their work involved the base-catalyzed condensation of benzaldehyde (B42025) with acetone (B3395972). This reaction is a specific type of aldol condensation known as the Claisen-Schmidt condensation, named after Claisen and J. Gustav Schmidt, who independently published on this type of reaction between 1880 and 1881.[4][5] Interestingly, Claisen himself noted that the renowned German chemist Adolf Baeyer might have synthesized dibenzylideneacetone as early as 1866, though the evidence for this earlier discovery is not definitive.[1]

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] In the case of dibenzylideneacetone synthesis, acetone provides the α-hydrogens, and benzaldehyde, lacking α-hydrogens, serves as the aromatic carbonyl compound.[6][7]

The Claisen-Schmidt Condensation Pathway

The synthesis of dibenzylideneacetone proceeds via a base-catalyzed crossed aldol condensation. The reaction mechanism involves the formation of an enolate ion from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the more stable, conjugated system of benzylideneacetone. The reaction then repeats on the other side of the acetone molecule to yield dibenzylideneacetone.

Caption: The Claisen-Schmidt condensation pathway for the synthesis of dibenzylideneacetone.

Experimental Protocols

The synthesis of dibenzylideneacetone is a common experiment in organic chemistry laboratories. Several protocols exist, with minor variations in reagent concentrations, solvents, and reaction times. Below is a detailed methodology based on established procedures.

Materials and Reagents

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Water

-

Ethyl Acetate (B1210297) (for recrystallization)

General Experimental Workflow

Caption: A general experimental workflow for the synthesis of dibenzylideneacetone.

Detailed Procedure

-

Preparation of the Base Solution: A solution of sodium hydroxide is prepared in a mixture of water and ethanol. This is typically done in a flask or beaker equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reagents: A mixture of benzaldehyde (2 equivalents) and acetone (1 equivalent) is added to the stirred, cooled base solution. The addition is often done portion-wise to control the reaction temperature.

-

Reaction: The reaction mixture is stirred vigorously at room temperature (around 20-25 °C) for a specified period, typically 30 minutes to an hour. A yellow precipitate of dibenzylideneacetone forms during this time.[8]

-

Isolation of Crude Product: The precipitated solid is collected by suction filtration using a Büchner funnel.

-

Washing: The crude product is washed thoroughly with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

Purification: The crude dibenzylideneacetone is purified by recrystallization. Hot ethyl acetate is a commonly used solvent for this purpose.[8] The purified product is obtained as pale-yellow crystals upon cooling.

-

Drying and Characterization: The purified crystals are dried to a constant weight. The final product is characterized by its melting point and spectroscopic methods (e.g., NMR, IR).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of dibenzylideneacetone as reported in various literature sources.

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | 2 molar equivalents | [7] |

| Acetone | 1 molar equivalent | [7] |

| Sodium Hydroxide | Catalytic amount (in Ethanol/Water) | [8] |

| Reaction Conditions | ||

| Temperature | 20-25 °C | [8] |

| Reaction Time | 30 minutes | [9] |

| Product Yield and Properties | ||

| Crude Yield | 90-94% | [8] |

| Recrystallization Recovery | ~80% | [8] |

| Melting Point (crude) | 104–107 °C | [8] |

| Melting Point (purified) | 110–111 °C | [8] |

| Appearance | Pale-yellow solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1] |

| Molar Mass | 234.29 g/mol | [1] |

Conclusion

The synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation is a historically significant and synthetically robust reaction. Its discovery and the elucidation of its mechanism have been pivotal in the development of organic chemistry. The procedure is characterized by high yields, mild reaction conditions, and a straightforward workup, making it an excellent example of carbon-carbon bond formation for both academic and industrial applications. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. Dibenzylideneacetone - Wikiwand [wikiwand.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. collegedunia.com [collegedunia.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. studylib.net [studylib.net]

"trans,trans-Dibenzylideneacetone" as a precursor in organic synthesis

An In-depth Technical Guide to trans,trans-Dibenzylideneacetone as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,trans-Dibenzylideneacetone (dbac), a readily synthesized α,β-unsaturated ketone, serves as a remarkably versatile precursor and ligand in modern organic synthesis. Its utility spans from being a key component in widely used palladium catalyst systems to acting as a foundational scaffold for the construction of diverse and biologically significant heterocyclic compounds. This technical guide provides a comprehensive overview of the primary applications of trans,trans-dibenzylideneacetone, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of core reaction mechanisms and workflows to support researchers in its practical application.

Introduction: The Versatility of Dibenzylideneacetone

trans,trans-Dibenzylideneacetone (C₁₇H₁₄O), first prepared in 1881 via a Claisen-Schmidt condensation, is a pale-yellow crystalline solid.[1] Its structure, characterized by a central ketone flanked by two conjugated styryl groups, imparts unique reactivity. This allows it to function in two primary capacities in organic synthesis:

-

As a Ligand in Organometallic Chemistry: Dibenzylideneacetone is most famously used as a labile ligand in the preparation of palladium(0) complexes, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[2] These complexes are crucial, air-stable sources of Pd(0) for a vast array of cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic materials.[3] The dba ligand serves to stabilize the Pd(0) state while being easily displaced to initiate the catalytic cycle.[3]

-

As a Synthon for Heterocyclic Scaffolds: The conjugated dienone structure of dbac makes it an excellent Michael acceptor and a substrate for cyclocondensation and cycloaddition reactions.[4][5][6] This reactivity is harnessed to synthesize a variety of heterocyclic systems, including pyrazolines and pyrimidines, which are prevalent motifs in medicinal chemistry.[7][8]

Synthesis of trans,trans-Dibenzylideneacetone

The standard method for preparing dbac is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol (B89426) condensation between acetone (B3395972) and two equivalents of benzaldehyde.[9][10]

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds through a double aldol condensation mechanism. The base abstracts an α-hydrogen from acetone to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the conjugated product, benzylideneacetone. The process repeats on the other side of the acetone molecule to form dibenzylideneacetone.[11]

References

- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. ijpbs.com [ijpbs.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Stability of trans,trans-Dibenzylideneacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of trans,trans-dibenzylideneacetone and its geometric isomers. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational analysis of this and similar molecules. This document details the relative stabilities of the trans,trans, cis,trans, and cis,cis isomers of dibenzylideneacetone (B150790), supported by theoretical calculations. Furthermore, it outlines the experimental protocols for the synthesis and characterization of the most stable isomer, trans,trans-dibenzylideneacetone.

Introduction to Dibenzylideneacetone and its Isomers

Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is an organic compound that finds significant applications in organometallic chemistry as a ligand, particularly in palladium-catalyzed reactions. It is also used in some sunscreen formulations due to its ability to absorb UV radiation. DBA exists as three geometric isomers: trans,trans-, cis,trans-, and cis,cis-. The stability of these isomers is of great interest as it dictates the predominant form obtained in synthesis and its subsequent reactivity and utility. The trans,trans isomer is known to be the most stable and is the most commonly synthesized and used form. This stability can be attributed to reduced steric hindrance and a more effective conjugated system compared to the cis isomers.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and geometric properties of these isomers. By calculating the electronic and Gibbs free energies of the optimized molecular structures, a quantitative understanding of their thermodynamic stability can be achieved.

Theoretical Calculations of Isomer Stability

The stability of the geometric isomers of dibenzylideneacetone can be effectively evaluated using computational chemistry methods. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a robust and widely used level of theory for such calculations, providing a good balance between accuracy and computational cost.

Computational Methodology

The following computational protocol is recommended for determining the relative stabilities and geometric parameters of the dibenzylideneacetone isomers:

-

Initial Structure Generation : The initial 3D structures of the trans,trans-, cis,trans-, and cis,cis- isomers of dibenzylideneacetone are built using a molecular modeling software.

-